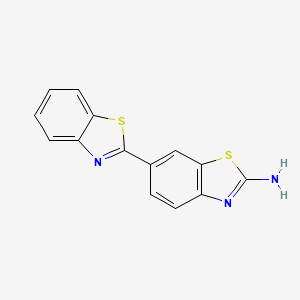

6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3S2/c15-14-17-10-6-5-8(7-12(10)19-14)13-16-9-3-1-2-4-11(9)18-13/h1-7H,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENANAHKCLXDPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Substituted Anilines with Potassium Thiocyanate

The foundational method for benzothiazole synthesis involves reacting substituted anilines with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid. For this compound, this requires a two-step process:

- Formation of the first benzothiazole ring : A substituted aniline derivative (e.g., 6-nitroaniline) reacts with KSCN and Br₂ at <10°C to yield 6-nitro-1,3-benzothiazol-2-amine.

- Coupling with a second benzothiazole unit : The nitro group is reduced to an amine, which then undergoes cyclization with KSCN and Br₂ under analogous conditions to form the bis-benzothiazole structure.

Critical parameters :

Ullmann-Type Coupling for Bis-Heterocycle Formation

Aryl-aryl coupling between two benzothiazole units can be achieved via Ullmann reactions. For example:

- Reagents : 2-Amino-6-iodo-1,3-benzothiazole and 2-aminobenzothiazole are coupled using copper(I) iodide (CuI) and a diamine ligand in dimethylformamide (DMF) at 80–100°C.

- Yield optimization : Ligand selection (e.g., trans-N,N′-dimethylcyclohexane-1,2-diamine) enhances coupling efficiency.

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Selection

Functional Group Compatibility

- Nitro groups : Require selective reduction (e.g., hydrogenation with Pd/C) before further cyclization.

- Halogen substituents : Enable cross-coupling reactions but may necessitate protective group strategies.

Analytical Characterization

Spectroscopic Validation

Infrared (IR) Spectroscopy :

- Key peaks :

¹H Nuclear Magnetic Resonance (NMR) :

Chromatographic Purity Assessment

- Thin-layer chromatography (TLC) : Silica gel G with toluene:ethyl acetate:formic acid (5:4:1) as mobile phase.

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 column with acetonitrile/water gradients for quantitative analysis.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine displays potent activity against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry reported that modifications to the benzothiazole structure enhance its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. A notable case study involved the treatment of breast cancer cells, where the compound inhibited cell proliferation and promoted cell cycle arrest . The mechanisms underlying these effects are believed to involve the modulation of p53 and NF-kB pathways.

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. Research published in Neuroscience Letters indicated that the compound could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

Fluorescent Probes

The unique structure of this compound makes it an excellent candidate for use as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows for real-time monitoring of cellular processes. A study highlighted its application in tracking cellular dynamics in live cell imaging .

Polymer Additives

In materials science, this compound has been explored as an additive in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has been shown to enhance thermal stability and UV resistance. This application is particularly relevant for developing durable materials for outdoor use .

Environmental Applications

Heavy Metal Ion Detection

The compound's ability to chelate heavy metal ions has led to its investigation as a potential sensor for environmental monitoring. Studies have demonstrated that this compound can selectively bind to metal ions such as lead and cadmium, making it useful for detecting contamination in water sources .

Photocatalytic Activity

Research indicates that this compound exhibits photocatalytic properties under UV light exposure. It has been tested for its ability to degrade organic pollutants in wastewater treatment processes. A case study demonstrated a significant reduction in chemical oxygen demand (COD) levels when using this compound as a photocatalyst .

Mechanism of Action

The mechanism of action of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as monoamine oxidases (MAO), by binding to their active sites. This inhibition can lead to the modulation of neurotransmitter levels, which is relevant in the treatment of neurological disorders . Additionally, the compound’s ability to interact with DNA and proteins contributes to its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Structural Variations at the 6-Position

The 6-position substitution pattern critically influences physicochemical properties and bioactivity. Key analogues and their substituents include:

Key Observations :

Physicochemical Properties

- Solubility : Smaller substituents (e.g., NH₂, Cl) improve aqueous solubility, while hydrophobic groups (e.g., CF₃S-, benzothiazol-2-yl) enhance lipid bilayer penetration .

- Melting Points : 6-Chloro derivatives (e.g., BT16) exhibit high melting points (279–281°C), indicative of strong crystal lattice interactions .

Biological Activity

6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 298.38 g/mol. Its structure features two benzothiazole rings connected by an amine group, contributing to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds related to this compound have shown effective antibacterial and antifungal properties. In vitro tests indicated that these compounds could inhibit the growth of various pathogens at minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to higher values depending on the specific derivative tested .

Anticancer Activity

Research has highlighted the potential of benzothiazole derivatives in cancer treatment. Compounds similar to this compound were evaluated for their antiproliferative effects against several cancer cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Some derivatives exhibited moderate inhibitory activities with IC50 values indicating significant potential for further development .

Neuroprotective Effects

A series of studies have assessed the neuroprotective effects of benzothiazole compounds. For example, certain derivatives were evaluated for their anticonvulsant properties in animal models. The results indicated that these compounds could decrease immobility time in tests designed to measure seizure activity without exhibiting neurotoxicity . This suggests a promising avenue for developing treatments for neurological disorders.

Study on Anticonvulsant Activity

A notable study synthesized various 1,3-benzothiazole derivatives and evaluated their anticonvulsant activity using the maximal electroshock (MES) and the pentylenetetrazole (PTZ) seizure models. The results showed that several compounds significantly reduced seizure duration and frequency without causing neurotoxic effects .

Inhibition of Amyloid Beta Interaction

Another research effort focused on the inhibition of amyloid beta peptide interactions, which are implicated in Alzheimer's disease. Certain benzothiazole derivatives were identified as potent inhibitors with improved potency over existing treatments, suggesting a potential role in neurodegenerative disease management .

Data Summary

| Activity | Tested Compounds | IC50/MIC Values | Remarks |

|---|---|---|---|

| Antimicrobial | Various benzothiazole derivatives | 50 μg/mL | Effective against multiple pathogens |

| Anticancer | SK-Hep-1, MDA-MB-231, NUGC-3 | Moderate inhibition | Potential for further development |

| Neuroprotective | Benzothiazole derivatives | - | Decreased seizure activity without toxicity |

| Amyloid Beta Inhibition | Selected benzothiazole derivatives | Improved potency | Potential application in Alzheimer’s disease |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine, and how do reaction conditions influence yields?

- Methodology :

- Diazotization-Coupling : React benzo[d]thiazol-2-amine with NaNO₂/HCl at 0–5°C to form diazonium chloride, followed by coupling with phenol under KOH/MeOH and H₂O₂ (1:1 ratio) at 0–5°C .

- Thiocyanate Cyclization : Treat substituted anilines with KSCN and Br₂ in glacial acetic acid (stirred for 16 h), followed by neutralization with NaOH and recrystallization (yield: 70–90%) .

- Hydrazine Derivatives : Reflux benzo[d]thiazol-2-amine with hydrazine hydrochloride in ethylene glycol for 2 h, yielding 2-hydrazinylbenzothiazoles .

- Critical Parameters : Temperature control (<10°C) during diazotization prevents decomposition. Solvent choice (e.g., ethylene glycol vs. methanol) impacts reaction rates and purity.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound and its derivatives?

- Techniques :

- NMR/IR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.4–8.3 ppm, C=N stretches at 1600–1620 cm⁻¹) .

- X-Ray Diffraction : Resolves crystal packing (e.g., triclinic P1 space group, H-bonded dimers, S⋯S interactions) and dihedral angles (e.g., −96.5° for adamantyl substituents) .

- Mass Spectrometry : FABMS or ESI-MS validates molecular ions (e.g., m/z 466 for chloro-nitro derivatives) .

Q. How is the compound’s biological activity initially screened in academic research?

- Assays :

- Antimicrobial : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme Inhibition : Kinase or protease inhibition studies (IC₅₀ values) using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers address low yields or impurities in multi-step syntheses of benzothiazole hybrids?

- Optimization Strategies :

- Purification : Recrystallize intermediates (ethanol/chloroform) to remove byproducts (e.g., unreacted thioureas) .

- Catalysis : Use NaOAc or glacial acetic acid to accelerate cyclization in hydrazone formation .

- Reaction Monitoring : TLC (e.g., silica gel, ACN:MeOH 1:1) tracks intermediates and adjusts stoichiometry .

Q. How to resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Analysis Framework :

- Standardize Assays : Control cell passage numbers, serum concentrations, and solvent (DMSO ≤0.1%) .

- SAR Studies : Compare substituent effects (e.g., 6-Cl vs. 6-OCH₃ on antimicrobial potency) .

- Computational Validation : Dock derivatives into target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina to rationalize activity trends .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

- Approaches :

- Fluorescence Quenching : Monitor binding to serum albumin (e.g., BSA) to assess pharmacokinetics .

- ROS Detection : Use DCFH-DA probes in cancer cells to link apoptosis induction to oxidative stress .

- Western Blotting : Quantify caspase-3/9 activation in treated cells to confirm apoptotic pathways .

Q. How does crystallographic data inform the design of derivatives with improved bioactivity?

- Structural Insights :

- H-Bond Networks : Modify substituents (e.g., -NH₂ → -NHAc) to enhance dimerization (observed in X-ray) for stability .

- Planarity : Introduce electron-withdrawing groups (e.g., -NO₂) to rigidify the benzothiazole core, improving DNA intercalation .

- Solvent Channels : Adjust hydrophobic groups (e.g., adamantyl) to optimize solubility and membrane permeability .

Q. What methodologies are used to establish structure-activity relationships (SAR) for benzothiazole derivatives?

- SAR Workflow :

Library Design : Synthesize derivatives with varied substituents (e.g., 6-Cl, 6-F, 6-OCH₃) .

Biological Profiling : Test against multiple targets (e.g., kinases, bacterial efflux pumps) .

QSAR Modeling : Use ML tools (e.g., Random Forest) to correlate logP, polar surface area, and IC₅₀ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.